![molecular formula C18H20N2O3S B2598574 2-(4-ethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-99-2](/img/structure/B2598574.png)
2-(4-ethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.
準備方法
The synthesis of thiophene derivatives, including 2-(4-ethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides and sulfones, while reduction can yield thiol derivatives.
科学的研究の応用
In medicinal chemistry, thiophene derivatives are known for their anti-inflammatory, anti-cancer, and antimicrobial properties . This compound may also find applications in material science, particularly in the development of organic semiconductors and light-emitting diodes . Additionally, its unique structure makes it a valuable candidate for further research in drug design and development.
作用機序
The mechanism of action of 2-(4-ethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition and estrogen receptor modulation . The exact molecular targets and pathways involved in the action of this compound would require further experimental validation and research.
類似化合物との比較
Similar compounds to 2-(4-ethoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, and Dorzolamide . These compounds share the thiophene nucleus but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific structure and potential therapeutic properties, which may offer advantages over other similar compounds in certain applications.
特性
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-23-12-9-7-11(8-10-12)16(21)20-18-15(17(22)19-2)13-5-4-6-14(13)24-18/h7-10H,3-6H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTHDHCNYZNVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B2598491.png)
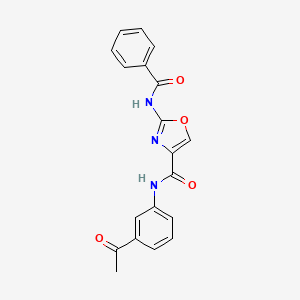
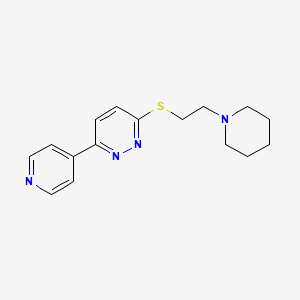
![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2598494.png)
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2598497.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]-3,5-dimethylpyrazole](/img/structure/B2598498.png)
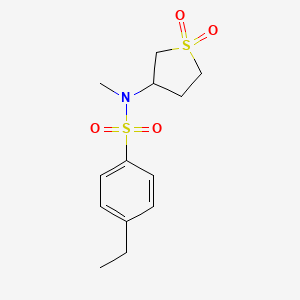
![4-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2598502.png)
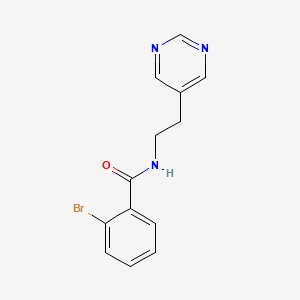
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2598506.png)
![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2598507.png)

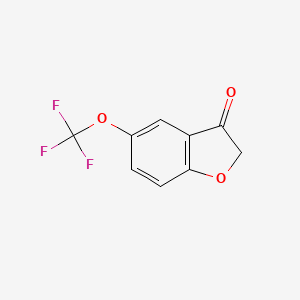
![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate](/img/structure/B2598513.png)
